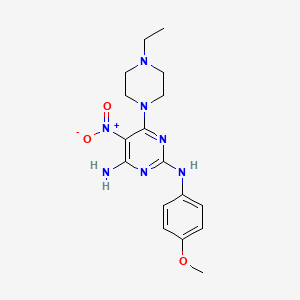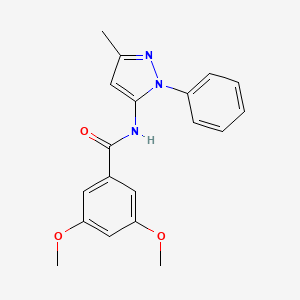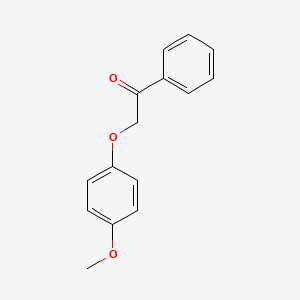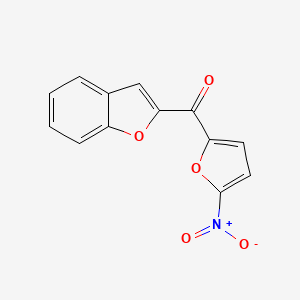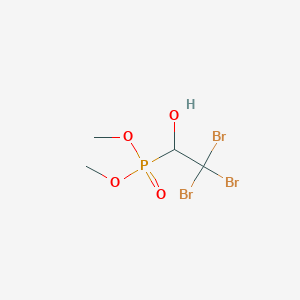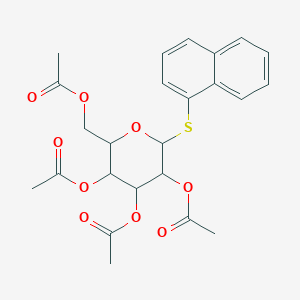
Naphthalen-1-yl 2,3,4,6-tetra-o-acetyl-1-thiohexopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalen-1-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside is a chemical compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities, including antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and anti-protozoal properties . This compound is characterized by the presence of a naphthalene ring system and a tetra-O-acetyl-thiohexopyranoside moiety.
Vorbereitungsmethoden
The synthesis of Naphthalen-1-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside typically involves multiple steps. . The reaction conditions often involve the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
Naphthalen-1-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Substitution reactions can occur at the acetyl groups or the naphthalene ring, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Naphthalen-1-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activities make it a valuable tool in studying antimicrobial, antioxidant, and cytotoxic effects.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for antimicrobial and anti-inflammatory applications.
Wirkmechanismus
The mechanism of action of Naphthalen-1-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside involves its interaction with specific molecular targets and pathways. The naphthalene ring system is known to interact with biological membranes and proteins, leading to various biological effects. The acetyl groups and thiohexopyranoside moiety may also play roles in modulating the compound’s activity and interactions with molecular targets .
Vergleich Mit ähnlichen Verbindungen
Naphthalen-1-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside can be compared with other naphthalene derivatives and acetylated glucopyranose compounds. Similar compounds include:
2,3,4,6-Tetra-O-acetyl-D-glucopyranose: This compound shares the acetylated glucopyranose structure but lacks the naphthalene moiety.
Eigenschaften
CAS-Nummer |
5335-81-9 |
|---|---|
Molekularformel |
C24H26O9S |
Molekulargewicht |
490.5 g/mol |
IUPAC-Name |
(3,4,5-triacetyloxy-6-naphthalen-1-ylsulfanyloxan-2-yl)methyl acetate |
InChI |
InChI=1S/C24H26O9S/c1-13(25)29-12-19-21(30-14(2)26)22(31-15(3)27)23(32-16(4)28)24(33-19)34-20-11-7-9-17-8-5-6-10-18(17)20/h5-11,19,21-24H,12H2,1-4H3 |
InChI-Schlüssel |
LSNHGJLDZWNVLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC3=CC=CC=C32)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2Z)-1-ethylpyridin-2(1H)-ylidene]-3-prop-2-en-1-ylthiourea](/img/structure/B14161073.png)
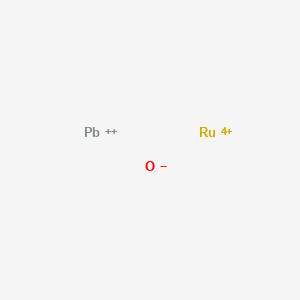

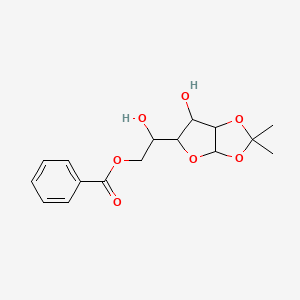

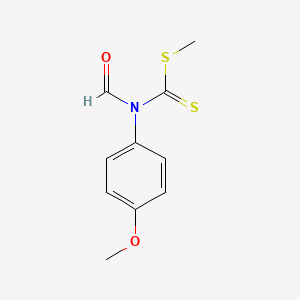

![3-(4-Tert-butylphenyl)-6-(thiophen-2-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14161124.png)

